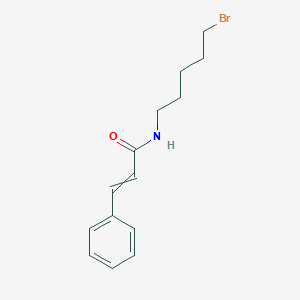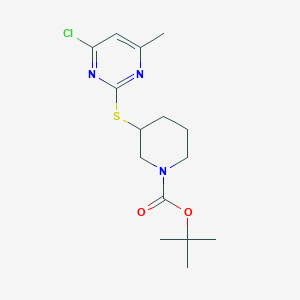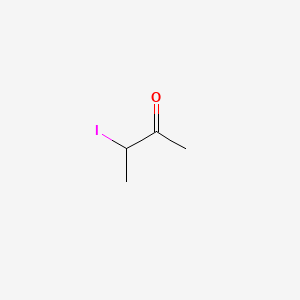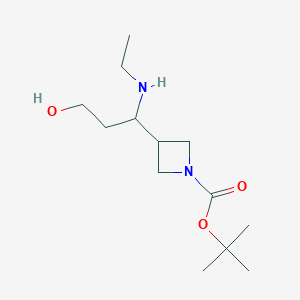
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like tosyl chloride or other activating agents.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through esterification reactions. This can be achieved by reacting the azetidine intermediate with tert-butyl chloroformate under basic conditions.
Ethylamino and Hydroxypropyl Substitution: The final step involves the introduction of the ethylamino and hydroxypropyl groups. This can be done through nucleophilic substitution reactions using appropriate alkylating agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the hydroxypropyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Alkyl halides, tosylates, or other suitable electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: Azetidine derivatives are explored for their potential use in the development of novel materials with unique mechanical and thermal properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals, polymers, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino and hydroxypropyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate is unique due to the presence of both ethylamino and hydroxypropyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic and research applications, distinguishing it from other azetidine derivatives.
Properties
Molecular Formula |
C13H26N2O3 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 3-[1-(ethylamino)-3-hydroxypropyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-5-14-11(6-7-16)10-8-15(9-10)12(17)18-13(2,3)4/h10-11,14,16H,5-9H2,1-4H3 |
InChI Key |
WZEVNOTXMPSTGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCO)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


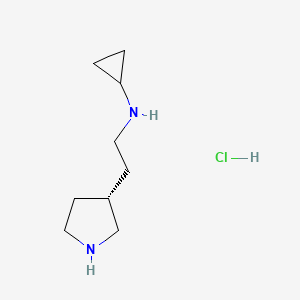
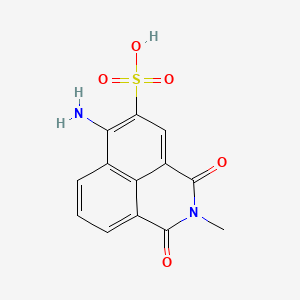
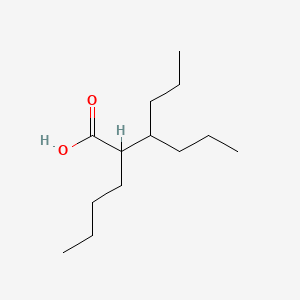
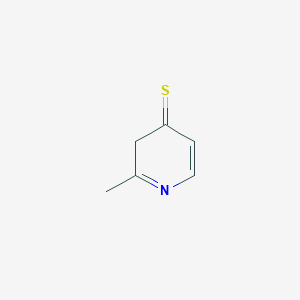
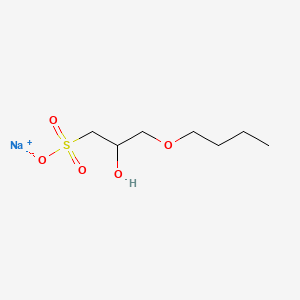
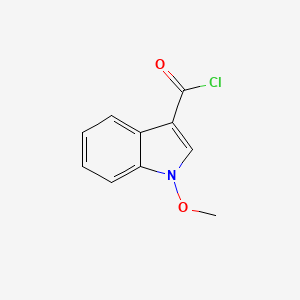
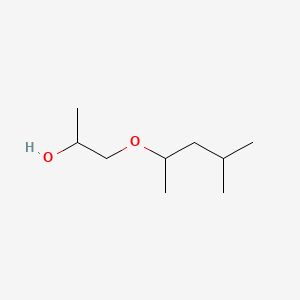
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
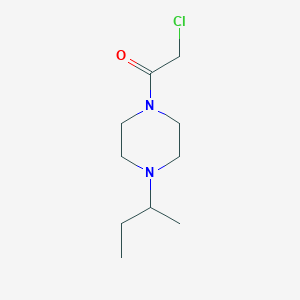
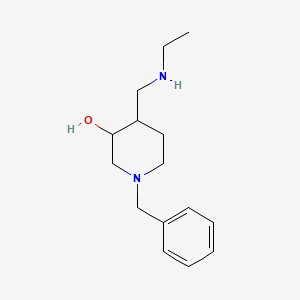
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
